molecular formula C11H17ClN2O2S B1445668 N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride CAS No. 1394041-56-5

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride

Cat. No. B1445668
M. Wt: 276.78 g/mol
InChI Key: HQDFKDBJGJLLSI-UHFFFAOYSA-N
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Description

“N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2S and a molecular weight of 276.78 . It is used for research purposes .


Synthesis Analysis

The synthesis of related compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for a similar compound, “N-(1,2,3,4-tetrahydro-5-isoquinolinyl)methanesulfonamide hydrochloride”, is 1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H . This can provide insights into the molecular structure of “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride” include a molecular weight of 276.78 . Other specific properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Sulfonamides in Scientific Research

Sulfonamides have been extensively studied for their therapeutic potential and biochemical applications. The primary sulfonamide moiety is a key component in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent research highlights the importance of sulfonamides in developing novel drugs with applications as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. Sulfonamides targeting tumor-associated isoforms CA IX/XII, as well as those incorporating NO-donating moieties for antiglaucoma treatments, represent significant advancements in medicinal chemistry. Furthermore, sulfonamides have shown antitumor activity, with compounds such as apricoxib and pazopanib being notable examples. The ongoing need for novel sulfonamides underscores their continued relevance in scientific research and drug development (Carta, Scozzafava, & Supuran, 2012).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are considered "privileged scaffolds" in medicinal chemistry due to their presence in nature and versatile therapeutic applications. Initially associated with neurotoxicity, certain THIQ derivatives have been identified as neuroprotective and potentially preventive agents against Parkinsonism in mammals. The FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential of fused THIQs. Beyond cancer, THIQ derivatives have shown promise in treating malaria, central nervous system disorders, cardiovascular and metabolic disorders, suggesting their role as novel drug candidates across a range of therapeutic areas. Their success in drug discovery, particularly for cancer and CNS disorders, underscores the potential for THIQs to be developed further for infectious diseases and other conditions (Singh & Shah, 2017).

properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-2-16(14,15)13-11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12-13H,2,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFKDBJGJLLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
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N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
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N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
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N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
Reactant of Route 6
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride

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